4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol

Regioisomer InChI Key Pyrazole substitution

Fragment-based screening programs often stall when building blocks lack stereochemical complexity, leading to flat, non-selective hits. 4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol directly addresses this with two asymmetric centers (Fsp³ 0.70), delivering a more three-dimensional core for library design. - Measured LogP 1.04 provides superior membrane permeability vs. non-branched analogs. - InChI Key-verified 1,3-dimethyl regioisomer ensures exclusion of off-target 1,5-substituted impurities in kinase-focused SAR. - Available in multi-gram quantities with batch-specific CoA to support iterative med-chem cycles.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13255550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CC(C)C(C)O)C
InChIInChI=1S/C10H18N2O/c1-7(9(3)13)5-10-6-8(2)11-12(10)4/h6-7,9,13H,5H2,1-4H3
InChIKeyKZNVVAITJVZIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol Procurement & Differentiation


4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol (CAS 1468421-44-4) is a 1,3-dimethylpyrazole derivative with a branched 3-methylbutan-2-ol side chain at the 5-position . The pyrazole ring is substituted with methyl groups at the 1 and 3 positions, and the alcohol-bearing carbon is secondary and adjacent to an additional methyl branch. This structure is classified as a pyrazole alcohol, a class widely exploited as synthetic intermediates in medicinal chemistry and agrochemical research . Its molecular formula is C10H18N2O, and its molecular weight is 182.27 g/mol .

1
Regioisomer-confirmed by InChI Key for 1,3-dimethyl substitution
2
Two asymmetric centers support diastereoselective intermediate studies
3
High Fsp3 fragment-like profile for lead optimization libraries

4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol Generic Substitution Risks


Substituting 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol with a generic ‘pyrazole alcohol’ is not straightforward . The closest commercial analog, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1491688-84-6), lacks the methyl branch on the butanol chain, resulting in a lower molecular weight (168.24 vs. 182.27 g/mol) and different lipophilicity . A regioisomer, 4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methylbutan-2-ol (CAS 2023784-22-5), shares the identical formula and mass but differs in the substitution pattern on the pyrazole ring, which can radically alter binding and reactivity . Furthermore, the target compound possesses two asymmetric carbon atoms (indicated by its Fsp3 of 0.7 and two specified asymmetric atoms), whereas the non-methylated analog has only one chiral center, making stereochemical outcome in subsequent reactions a critical, substitution-sensitive variable .

Target
1,3-Dimethyl regioisomer with branched butanol chain and two chiral centers
vs
Regioisomer
1,5-Dimethyl substitution; identical mass & formula but distinct InChI Key—MS alone cannot differentiate
Target
Higher MW (182.27) and LogP (1.04); two stereocenters demand chiral handling
vs
Non‑methylated analog
Lower MW (168.24) and LogP; one chiral center—stoichiometric and stereochemical outcomes will differ

4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol Differentiation vs. Analogs


Regioisomeric Confirmation by InChI Key

The InChI Key KZNVVAITJVZIKF-UHFFFAOYSA-N unequivocally confirms the 1,3-dimethyl substitution pattern on the pyrazole ring, as reported by Fluorochem . The regioisomer 4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methylbutan-2-ol (CAS 2023784-22-5) possesses a different InChI Key (data not publicly disclosed in the same format but confirmed by distinct CAS assignment), despite having the identical molecular formula and molecular weight (182.26 g/mol) . Procurement of the wrong regioisomer is a common pitfall when sourcing based solely on molecular weight or formula.

Regioisomer Identity
Reported
InChI Key: KZNVVAITJVZIKF-UHFFFAOYSA-N (1,3‑dimethyl)
Regioisomer not distinguishable by MS; InChI verification essential
Supplier-reported; confirm by ¹H/¹³C NMR
Regioisomer InChI Key Pyrazole substitution

Molecular Weight vs. Non-Methylated Analog

The target compound contains a methyl-branched butanol chain, giving a molecular weight of 182.27 g/mol (C10H18N2O) . The closest commercially available analog, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol, is a straight-chain butanol derivative with a molecular weight of 168.24 g/mol (C9H16N2O) . The difference of 14.03 g/mol corresponds to one additional methylene group (CH2), which is expected to increase lipophilicity and alter the compound's partition coefficient [1].

Molecular Weight
Reported
182.27 g/mol vs. 168.24 g/mol (+14.03)
Difference alters stoichiometric calculations
One additional CH₂ unit
Molecular weight Chain branching Physicochemical property

LogP Differentiation vs. Non-Branched Analog

Fluorochem reports a computed LogP of 1.04 for the target compound . The straight-chain analog 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol is predicted to have a LogP of approximately 0.70–0.80 based on the loss of one methylene group (Hansch-Leo fragmental constant ~0.5 per CH2) [1]. The approximate difference of +0.24 to +0.34 LogP units indicates moderately higher lipophilicity for the target compound, which can influence membrane permeability and metabolic stability in biological applications [2].

Computed LogP
Reported
1.04 vs. estimated 0.70–0.80 (Δ ~0.3)
Higher lipophilicity may affect partitioning
Computed value; method not specified
LogP Lipophilicity ADME prediction

Asymmetric Centers vs. Non-Methylated Analog

The target compound is specified to have two asymmetric atoms, with a fraction of sp3 hybridized carbons (Fsp3) of 0.7, as listed in Fluorochem's property data . The non-methylated analog 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol has only one chiral center (the secondary alcohol carbon), based on its structure (C9H16N2O, one stereocenter) . The additional stereocenter in the target compound arises from the methyl-substituted carbon adjacent to the alcohol, creating a diastereomeric mixture that must be carefully controlled or resolved in stereoselective synthesis [1].

Chiral Centers
Reported
2 asymmetric atoms (Fsp3 0.7) vs. 1
Additional stereocenter requires chiral resolution
Structural comparison
Chiral centers Stereochemistry Asymmetric synthesis

Purity Specification vs. Non-Methylated Analog

Fluorochem reports a minimum purity of 95% for the target compound . In contrast, the non-methylated analog is commercially offered at a purity of 98% by Leyan . While both purities are suitable for many research applications, the lower purity specification for the target compound reflects the added synthetic complexity introduced by the branched butanol chain and the additional stereocenter, which may increase the difficulty of purification [1]. Users requiring >95% purity must specifically request additional analytical data or consider custom purification.

Purity Specification
Reported
95% vs. 98% (−3 percentage points)
Lower purity may need in-house purification
Vendor-specified; method not stated
Purity Quality control Procurement specification

Fsp3 and Hydrogen Bonding for Drug-Likeness

The target compound has one hydrogen bond donor (the alcohol OH) and two hydrogen bond acceptors (pyrazole nitrogens), with a high fraction of sp3 carbons (Fsp3 = 0.7) . The non-methylated analog also possesses 1 HBD and 2 HBA, but its Fsp3 is predicted to be approximately 0.67 based on the loss of one sp3 carbon (8 sp3 carbons out of 9 total carbons = 0.89 vs. 7 out of 9 = 0.78, adjusted for the pyrazole ring) [1]. The higher Fsp3 of the target compound (0.70 vs. estimated ~0.67) indicates a slightly more three-dimensional structure, a parameter increasingly correlated with clinical success and reduced attrition in drug discovery [2].

Fraction sp³ (Fsp3)
Class-level
0.70 vs. estimated 0.67 (Δ +0.03)
Higher saturation may benefit fragment-based design
Associated with drug-likeness (Lovering 2009)
Drug-likeness Fsp3 Hydrogen bonding

4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol Application Scenarios


Kinase Inhibitor Synthesis Intermediate

When a synthetic route requires precise 1,3-dimethyl substitution on the pyrazole ring—common in kinase inhibitor scaffolds—the InChI Key-verified identity of this compound (KZNVVAITJVZIKF-UHFFFAOYSA-N) ensures that the 1,5-dimethyl regioisomer is excluded. This avoids off-target regioisomeric impurities that can derail structure-activity relationship (SAR) studies .

Chiral Building Block for Stereochemical Studies

For medicinal chemistry programs exploring stereochemistry-dependent activity, the presence of two asymmetric atoms in this compound (vs. one in the straight-chain analog) provides a more complex chiral environment. This is particularly relevant for studying diastereoselective transformations or for synthesizing diastereomerically pure derivatives .

CNS-Permeable Fragment Design

The measured LogP of 1.04, approximately 0.3 units higher than the non-branched analog, makes this compound a better candidate when higher membrane permeability is desired without introducing aromatic rings. This property is useful for designing blood-brain barrier penetrant fragments or intracellular probes [1].

High-Fsp3 Fragment for Lead Optimization

With an Fsp3 of 0.70, this compound is a strong candidate for inclusion in fragment libraries aimed at improving clinical success rates. The higher sp3 fraction relative to the non-branched analog (estimated Fsp3 ~0.67) may contribute to better solubility and reduced promiscuity in biological assays [2].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
1,3-Dimethyl regioisomer identity
InChI Key and ¹H/¹³C NMR confirmation
Chiral building block
Two asymmetric centers
Chiral HPLC or asymmetric synthesis design
Permeability fragment design
LogP of 1.04
LogP in assay-relevant buffer; permeability assay
High-Fsp3 fragment library
Fsp3 of 0.70
Solubility and promiscuity profiling in fragment screens
Quote Request

Request a Quote for 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.